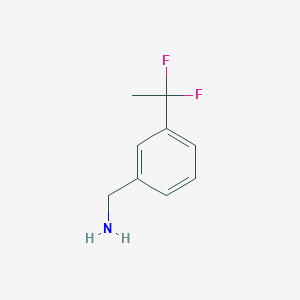
(3-(1,1-Difluoroethyl)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-(1,1-Difluoroethyl)phenyl)methanamine” is a compound that has gained significant attention in scientific research and industrial fields. It has a CAS Number of 1552282-03-7 . The molecular weight of this compound is 171.19 .
Molecular Structure Analysis
The molecular formula of “(3-(1,1-Difluoroethyl)phenyl)methanamine” is C9H11F2N . The InChI code for this compound is 1S/C9H11F2N/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-5H,6,12H2,1H3 .Physical And Chemical Properties Analysis
“(3-(1,1-Difluoroethyl)phenyl)methanamine” is a liquid at room temperature .Applications De Recherche Scientifique
Enzyme Inhibition and Drug Metabolism
(3-(1,1-Difluoroethyl)phenyl)methanamine and its derivatives may be involved in the inhibition of specific Cytochrome P450 (CYP) isoforms, enzymes crucial for drug metabolism. Potent and selective chemical inhibitors are used to decipher the involvement of specific CYP isoforms in the metabolism of various compounds. The selectivity of these inhibitors is vital for predicting drug-drug interactions and understanding the metabolic pathways of different drugs (Khojasteh et al., 2011).
Neurochemistry and Neurotoxicity
Research on compounds structurally related to (3-(1,1-Difluoroethyl)phenyl)methanamine has focused on understanding their neurochemical effects and potential neurotoxicity. These compounds, related to both amphetamines and hallucinogens, have been studied for their biphasic responses in animals, potentially leading to acute effects related to behavioral changes and long-term neurochemical changes indicative of neurotoxicity (McKenna & Peroutka, 1990).
Adrenergic Receptor Agonism
Derivatives of (3-(1,1-Difluoroethyl)phenyl)methanamine have been explored for their potential as adrenergic receptor agonists in clinical settings. Specific studies have focused on the regional effects of these compounds, including their impact on cardiovascular parameters, brain, and renal function. Understanding these effects helps in selecting appropriate therapeutic strategies in various pathophysiological states (Thiele, Nemergut, & Lynch, 2011).
Anticancer Applications
The structural analogs of (3-(1,1-Difluoroethyl)phenyl)methanamine in the form of cinnamic acid derivatives have garnered attention in medicinal research for their anticancer potential. Due to their rich medicinal tradition and recent scientific focus, these derivatives are being explored for their efficacy as antitumor agents, adding a valuable dimension to anticancer research (De, Baltas, & Bedos-Belval, 2011).
Mass Spectrometry Applications
The study of electron impact and electron capture negative ionization mass spectra of certain derivatives has been crucial in identifying and characterizing various compounds, including (3-(1,1-Difluoroethyl)phenyl)methanamine . This research contributes significantly to our understanding of the chemical properties and potential applications of these compounds in various scientific fields (Hites, 2008).
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
[3-(1,1-difluoroethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-5H,6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCZZRQZQCQBDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)CN)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,1-Difluoroethyl)phenyl)methanamine | |
CAS RN |
1552282-03-7 |
Source


|
| Record name | 1-[3-(1,1-difluoroethyl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

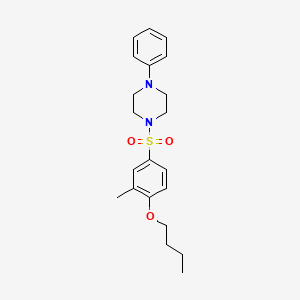
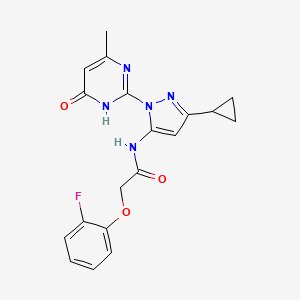
![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2357151.png)
![5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2357155.png)
![1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride](/img/structure/B2357158.png)
![N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide](/img/structure/B2357159.png)
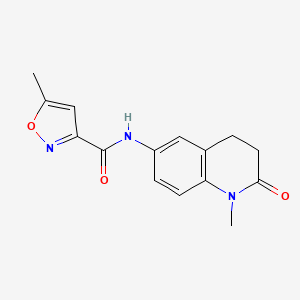
![Methyl 2-amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2357164.png)
![3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2357165.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2357166.png)
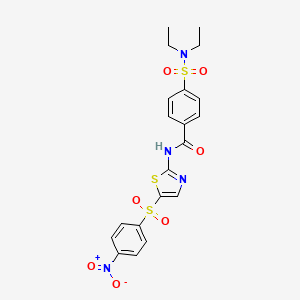
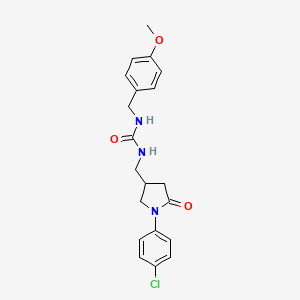
![1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2357170.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2357171.png)